N-Nitrosocystisine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of N-nitroso compounds, including analogues to N-Nitrosocystisine, often involves catalytic processes or direct reactions of precursors with nitroso groups. For example, N-heterocyclic carbene (NHC)-catalyzed direct amidation of aldehydes with nitroso compounds has been demonstrated as a powerful method for synthesizing N-arylhydroxamic acids, showing the versatility and efficiency of N-nitroso compound synthesis under catalyzed conditions (Wong et al., 2008).

Molecular Structure Analysis

The molecular structure of N-nitroso compounds, including N-Nitrosocystisine analogues, has been characterized using various spectroscopic techniques. Studies on N-nitroso- and N-nitraminotetrazoles, for example, have provided detailed insights into the molecular structures through vibrational spectroscopy, multinuclear NMR, mass spectrometry, and X-ray diffraction, revealing the structural features that facilitate their chemical behavior and reactivity (Karaghiosoff et al., 2006).

Chemical Reactions and Properties

N-nitroso compounds engage in a variety of chemical reactions, contributing to their diverse chemical properties. The ascorbate-nitrite reaction, for instance, blocks the formation of carcinogenic N-nitroso compounds, showcasing a chemical reaction that can mitigate the potential health risks associated with N-nitroso compounds (Mirvish et al., 1972).

Physical Properties Analysis

The physical properties of N-nitroso compounds, including those similar to N-Nitrosocystisine, are influenced by their molecular structure. Structural features, such as aliphatic chains and heterocyclic frameworks, can affect their physical state, solubility, and stability. For example, the study on aliphatic N-nitrosamines of 7-azabicyclo[2.2.1]heptanes discusses how the structural features facilitate N-NO bond cleavage, which is a key aspect of their physical behavior in chemical processes (Ohwada et al., 2001).

Chemical Properties Analysis

The chemical properties of N-nitroso compounds, including reactivity and mechanisms of reaction, are central to understanding their behavior in various contexts. The catalytic enantioselective Nitroso Diels-Alder reaction, for example, highlights the high reactivity of nitroso compounds in forming cycloadducts, demonstrating their utility in synthetic chemistry for generating complex molecules with high selectivity and efficiency (Maji & Yamamoto, 2015).

Safety And Hazards

N-Nitrosocystisine is light sensitive . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . It is also advised to prevent further leakage or spillage if safe to do so and not to let the product enter drains . Discharge into the environment must be avoided .

未来方向

While specific future directions for N-Nitrosocystisine were not found in the search results, nitrosamines in general have been the subject of extensive research due to their carcinogenic properties . Future research may focus on understanding the formation of nitrosamines during the manufacturing process of pharmaceutical products and developing strategies to control their presence

性质

IUPAC Name |

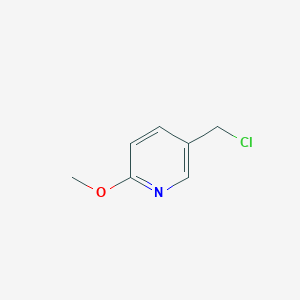

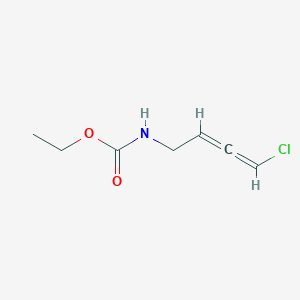

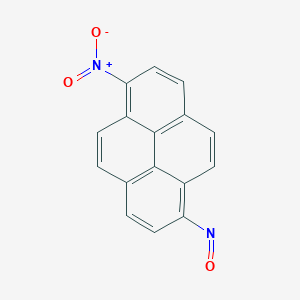

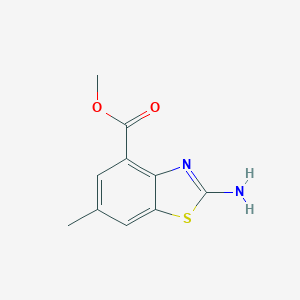

11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMLBVWHEGYDNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389496 |

Source

|

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosocystisine | |

CAS RN |

104759-77-5 |

Source

|

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)